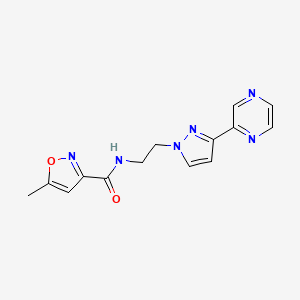

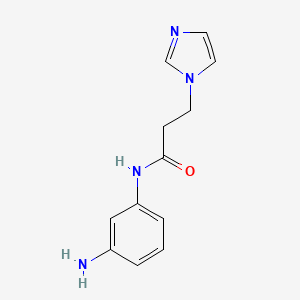

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide" is a compound that belongs to the class of organic molecules containing an imidazole ring, a functional amide group, and an aminophenyl moiety. These structural features suggest the compound could have interesting chemical and physical properties, making it potentially useful for various applications in chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to "N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide" typically involves multiple steps, including reductive amination reactions, the use of sodium cyanoborohydride, and the functionalization of imidazole synthons. For example, Cheruzel et al. (2011) described synthetic pathways to related imidazole-amine ligands, showcasing the versatility of imidazole-based compounds for ligand synthesis (Cheruzel et al., 2011).

Scientific Research Applications

Antimicrobial Activity

N-(3-Aminophenyl)-3-(1H-imidazol-1-yl)propanamide derivatives demonstrate significant antimicrobial properties. For example, a study by Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activities against various bacteria and fungi. These compounds displayed notable activity, particularly against specific fungi and gram-positive bacteria, highlighting their potential as antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Antioxidant and Anticancer Activity

Another aspect of research involving these compounds is their antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibiting antioxidant activity superior to ascorbic acid and showing cytotoxic effects against human glioblastoma and breast cancer cell lines. This suggests a promising avenue for developing new anticancer therapies (Tumosienė et al., 2020).

Immunosuppressive Activities

In the realm of immunology, N-aryl-3-(indol-3-yl)propanamides, similar in structure to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, have been synthesized and evaluated for their immunosuppressive activities. For instance, Giraud et al. (2010) found that certain derivatives exhibited significant inhibitory activity in murine splenocytes and mice delayed-type hypersensitivity assays, indicating potential use in immune response modulation (Giraud et al., 2010).

Corrosion Inhibition

Research by Srivastava et al. (2017) on amino acid-based imidazolium zwitterions, which include the imidazole ring found in N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, demonstrated their effectiveness as corrosion inhibitors. These compounds showed high inhibition efficiency, suggesting their potential application in protecting metals against corrosion (Srivastava et al., 2017).

Anticonvulsant Studies

Compounds structurally related to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide have been evaluated for their anticonvulsant properties. Idris, Ayeni, and Sallau (2011) synthesized N-Benzyl-3-[(chlorophenyl)amino]propanamides and found them to be effective in animal models for treating seizures, indicating their potential as anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(3-aminophenyl)-3-imidazol-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-10-2-1-3-11(8-10)15-12(17)4-6-16-7-5-14-9-16/h1-3,5,7-9H,4,6,13H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUYDSKSEFONAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482894.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)

![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)

![5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole](/img/structure/B2482901.png)

![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)

![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)

![Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-](/img/structure/B2482912.png)